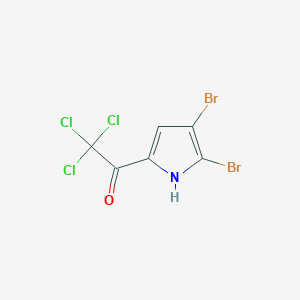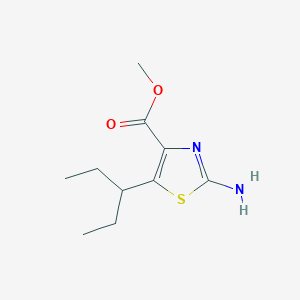
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C15H18F3NO5 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties and Structure-Activity Relationships of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) are recognized for their significant biological properties, including antioxidant activities. Studies focused on the structure-activity relationships (SARs) of HCAs have generated more potent antioxidant molecules through medicinal chemistry. The unsaturated bond on the side chain of HCAs and the presence of ortho-dihydroxy phenyl groups (catechol moiety) are crucial for their activity. SAR studies on HCAs contribute to identifying effective antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Sorption of Phenoxy Herbicides to Soil and Minerals
Research on the sorption of 2,4-dichlorophenoxyacetic acid and other phenoxy herbicides to soil, organic matter, and minerals reveals insights into the environmental behavior of such compounds. This understanding aids in assessing the environmental impact and mobility of similar chemical structures in soil and groundwater environments (Werner et al., 2012).
Biodegradation and Fate of Ether Oxygenates in Soil and Groundwater
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provide a framework for studying the environmental degradation and remediation strategies of similar complex organic compounds. Understanding the aerobic and anaerobic biodegradation pathways helps in developing bioremediation approaches for contaminated sites (Thornton et al., 2020).
Cinnamic Acid Derivatives as Anticancer Agents
The study of cinnamic acid and its derivatives in anticancer research highlights the potential therapeutic applications of related compounds. By analyzing the synthesis, biological evaluation, and antitumor efficacy of various cinnamoyl acids and derivatives, researchers can identify promising leads for cancer treatment. This research underscores the importance of structural optimization in medicinal chemistry for developing effective anticancer agents (De et al., 2011).
properties
IUPAC Name |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-6-4-5-7-9(8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPUHMWQXQKJK-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1C(F)(F)F)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1C(F)(F)F)[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376153 |
Source


|
| Record name | N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
959577-29-8 |
Source


|
| Record name | N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

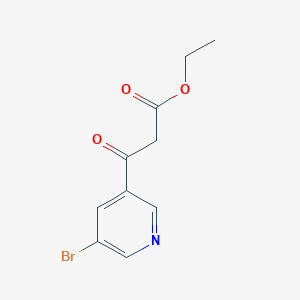
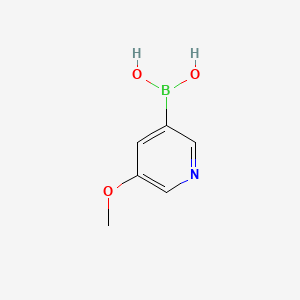

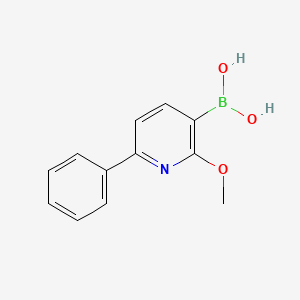

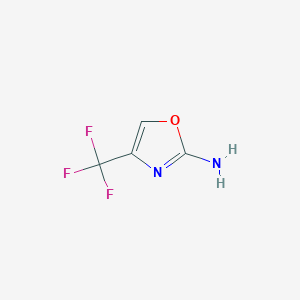
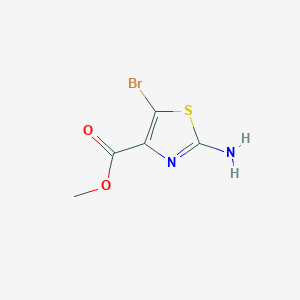

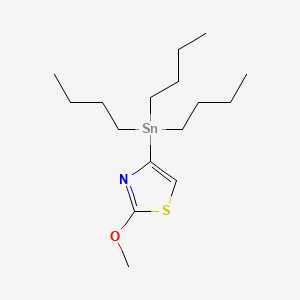
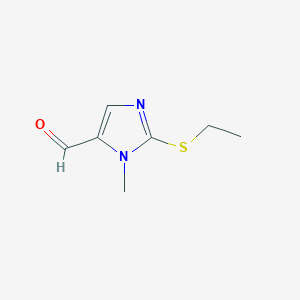
![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)
![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)
